molecular formula C6H12N2O2 B1585715 Methyl Piperazine-2-carboxylate CAS No. 2758-98-7

Methyl Piperazine-2-carboxylate

Cat. No.: B1585715
CAS No.: 2758-98-7
M. Wt: 144.17 g/mol
InChI Key: ODQZNBWVRPKMKN-UHFFFAOYSA-N
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Description

Methyl Piperazine-2-carboxylate is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, reductive amination, and amide bond formation .

Chemical Reactions Analysis

Types of Reactions

Methyl Piperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview
MPC serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly important in developing drugs targeting neurological disorders and other therapeutic areas.

Key Applications

  • Neurological Disorders : MPC derivatives have been explored for their potential in treating conditions such as depression and anxiety, where they act on neurotransmitter systems.
  • HIV Protease Inhibitors : Certain MPC derivatives are structural units in the synthesis of HIV protease inhibitors, showcasing their importance in antiviral drug development .

Chemical Synthesis

Overview
In organic chemistry, MPC is utilized as a building block for synthesizing more complex molecules. This property makes it valuable across various industries, including materials science and agrochemicals.

Key Applications

  • Building Block for Complex Molecules : MPC is employed to create esters and amides that serve as intermediates in the synthesis of various organic compounds.
  • Innovative Material Development : It contributes to the formulation of polymers with enhanced properties, such as flexibility and durability .

Biochemical Research

Overview
MPC is used extensively in biochemical studies to understand its effects on biological systems. This research helps elucidate mechanisms of action for potential therapeutic applications.

Key Applications

  • Enzyme Inhibition Studies : Researchers utilize MPC to study enzyme interactions and inhibition, providing insights into drug mechanisms.
  • Receptor Binding Studies : Its role in receptor binding studies aids in understanding drug-receptor interactions crucial for drug design.

Polymer Science

Overview
MPC can be incorporated into polymer formulations to enhance their physical properties. This application is vital for developing advanced materials used in various industries.

Key Applications

  • Flexible Polymers : By modifying polymer structures with MPC, researchers can improve flexibility and mechanical strength.
  • Durable Coatings : MPC-modified polymers are used in coatings that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

Overview
MPC is also significant in analytical chemistry, where it aids in the detection and quantification of related substances.

Key Applications

  • Quality Control Processes : It is employed in analytical methods for quality assurance in pharmaceutical manufacturing.
  • Detection Methods Development : Researchers develop new analytical techniques utilizing MPC for more accurate substance identification .

Data Tables

Application AreaSpecific Use CaseExample Compound/Process
PharmaceuticalDrug development for neurological disordersMPC derivatives targeting serotonin receptors
Chemical SynthesisIntermediate for complex organic moleculesSynthesis of esters and amides
Biochemical ResearchEnzyme inhibition studiesInhibition assays with MPC derivatives
Polymer ScienceEnhancing polymer propertiesFlexible coatings using MPC-modified polymers
Analytical ChemistryQuality controlDetection methods using MPC

Case Studies

  • HIV Protease Inhibitors
    • Objective: Investigated the role of MPC derivatives in synthesizing effective HIV protease inhibitors.
    • Findings: Certain derivatives exhibited strong inhibitory activity against HIV protease, indicating potential therapeutic applications .
  • Polymer Formulation
    • Objective: Developed a new flexible polymer using MPC as a modifier.
    • Results: The resulting polymer demonstrated improved mechanical properties compared to traditional formulations, suitable for applications requiring high durability .
  • Enzyme Interaction Studies
    • Objective: Studied the interaction of MPC derivatives with specific enzymes.
    • Outcome: Identified key binding affinities that could inform future drug design efforts targeting similar enzymes.

Mechanism of Action

The mechanism of action of Methyl Piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

Biological Activity

Methyl piperazine-2-carboxylate (MPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is characterized by a piperazine ring with a carboxylate functional group and a methyl ester. Its molecular formula is C6H12N2O2C_6H_{12}N_2O_2 . The presence of the methyl group enhances its reactivity and solubility, making it suitable for various biological applications.

MPC exhibits its biological effects primarily through interaction with neurotransmitter receptors and enzymes. It acts as a ligand, influencing signal transduction pathways that alter neuronal activity. Specific mechanisms include:

  • Receptor Binding : MPC may bind to various neurotransmitter receptors, potentially affecting mood and behavior.
  • Enzyme Modulation : It can modulate the activity of certain enzymes involved in metabolic pathways .

Antimicrobial Properties

MPC has shown promising antimicrobial activity against several pathogens. A study indicated that derivatives of piperazine compounds, including MPC, possess selective antibacterial properties against Chlamydia species . The following table summarizes the antibacterial activity of various piperazine derivatives:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundChlamydia trachomatis50 μg/mL
LQFM104N. meningitidis64 μg/mL
ACP1bH. influenzae8 μg/mL

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including antidepressant and anxiolytic effects. Research on related compounds suggests that MPC may also influence serotonergic pathways, potentially leading to anxiolytic-like effects in behavioral models .

Case Studies

  • Antichlamydial Activity : In a study assessing the antichlamydial activity of piperazine derivatives, MPC was evaluated for its ability to reduce chlamydial inclusion numbers in infected cells. The results demonstrated significant efficacy against C. trachomatis, indicating its potential as a therapeutic agent .
  • Behavioral Studies : In behavioral tests conducted on mice, compounds similar to MPC exhibited anxiolytic-like effects without affecting locomotor activity, suggesting a targeted action on anxiety pathways .

Safety and Toxicity

The safety profile of MPC has been explored through various toxicity studies. For instance, comparisons with other piperazine derivatives showed that MPC has lower toxicity levels than some established compounds like N,N-diethyl-4-methyl-l-piperazine carboxylic amide . This suggests that MPC could be a safer alternative in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl piperazine-2-carboxylate with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, solvent selection (e.g., dichloromethane, acetonitrile), and base catalysts (e.g., triethylamine). A stepwise approach includes:

  • Acylation : Reacting piperazine derivatives with methyl chloroformate under inert atmospheres.
  • Purification : Using column chromatography or preparative HPLC to isolate intermediates.
  • Yield Optimization : Adjusting stoichiometric ratios and reaction times (e.g., 0.5–12 hours) based on real-time monitoring via TLC or LC-MS .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., δ 3.71 ppm for methoxy groups in related esters) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • HPLC : Ensures >95% purity by comparing retention times with standards .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) to confirm esterification .
  • X-ray Crystallography : Resolves ambiguous NOE effects in NMR by providing definitive stereochemistry .
  • Isotopic Labeling : Clarifies reaction pathways (e.g., ¹⁵N-labeled piperazines for tracking nitrogen migration) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the piperazine ring to modulate receptor binding .
  • Biological Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) or fluorescence polarization .
  • Computational Docking : Predict binding affinities with AutoDock Vina or Schrödinger Suite .

Q. How do pH and solvent stability profiles impact the handling of this compound in experimental workflows?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.
  • Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis of the ester group .
  • Storage Recommendations : Lyophilize and store at -20°C under argon to minimize decomposition .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Batch Reactor Limitations : Optimize heat dissipation using flow chemistry for exothermic steps (e.g., acylation) .
  • Purification Bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale production .
  • Yield Loss : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Q. How can researchers validate the biological targets of this compound derivatives?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins from cell lysates .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics with purified targets .
  • CRISPR Knockout Models : Confirm target relevance by assessing compound efficacy in gene-edited cell lines .

Q. What are the key degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolysis : Monitor ester cleavage to carboxylic acid via LC-MS in simulated gastric fluid (pH 1.2) .
  • Oxidative Degradation : Use ESR spectroscopy to detect radical intermediates in the presence of liver microsomes .
  • Metabolite Identification : Perform in vitro assays with cytochrome P450 enzymes (e.g., CYP3A4) .

Q. Methodological Resources

Q. How can chirality at the piperazine ring affect biological activity, and how is it analyzed?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Circular Dichroism (CD) : Correlate optical activity with receptor activation profiles .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMET Predictor for bioavailability, BBB penetration, and toxicity .
  • MD Simulations : Assess membrane permeability with GROMACS using lipid bilayer models .

Q. How are reaction mechanisms for piperazine-functionalized compounds elucidated?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .
  • DFT Calculations : Map energy profiles for intermediates using Gaussian 16 at the B3LYP/6-31G* level .

Q. What in silico tools are recommended for toxicity profiling of this compound analogs?

  • Methodological Answer :
  • ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts .
  • AMES Test Simulations : Use VEGA-QSAR to assess genotoxic potential .

Properties

IUPAC Name

methyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQZNBWVRPKMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375153
Record name Methyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2758-98-7
Record name Methyl Piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

piperazine-2-carboxylic acid dihydrochloride (750 mg, 3.7 mmol) was suspended in MeOH (15 mL) and sodium bicarbonate (620 mg, 7.4 mmol) was added and stirred for 4 h. The reaction mixture was diluted with CH2Cl2 (15 mL) and cooled to 0° C. (Trimethylsilyl)diazomethane (15 mL, 2M in hexane) was added dropwise until the yellow color persisted. The solution was stirred at room temperature for 3 h and concentrated under reduced pressure. The crude product was purified by column chromatography (neutral alumina, eluent 5-6% MeOH in CHCl3) to get methyl piperazine-2-carboxylate (150 g, yield 28%). 1H NMR (300 MHz, CDCl3) δ 3.74 (s, 3H), 3.51-3.47 (dd, J=8.0 Hz, 3.4 Hz, 1H), 3.24-3.19 (dd, J=12.1 Hz, 3.3 Hz, 1H), 3.04-2.99 (m, 1H), 2.96-2.86 (m, 3H), 2.83-2.77 (m, 1H)
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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